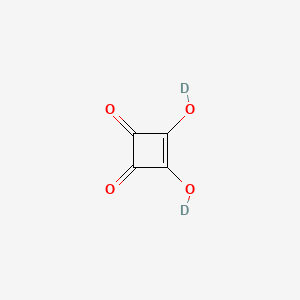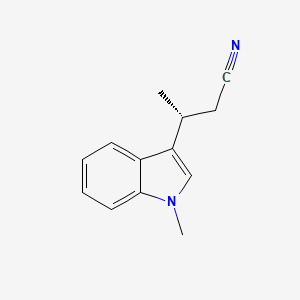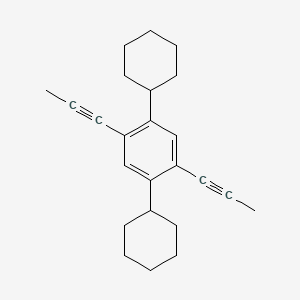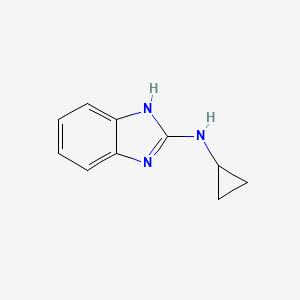
N-cyclopropyl-1H-benzimidazol-2-amine
Overview
Description
N-cyclopropyl-1H-benzimidazol-2-amine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-cyclopropyl-1H-benzimidazol-2-amine primarily targets the Serine/threonine-protein kinase/endoribonuclease IRE1 . This enzyme plays a crucial role in the unfolded protein response pathway, which is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum .
Mode of Action
Benzimidazole derivatives are known to interact with their targets by mimicking the structure of naturally occurring nucleotides . This allows them to interfere with the normal functioning of the target enzyme, potentially inhibiting its activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the unfolded protein response pathway . By targeting IRE1, the compound could potentially disrupt this pathway, leading to downstream effects on protein folding and cellular stress responses .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good stability and bioavailability .
Result of Action
Given its target, it is likely that the compound could influence cellular stress responses and potentially have effects on protein folding processes .
Biochemical Analysis
Biochemical Properties
N-cyclopropyl-1H-benzimidazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in bacterial nucleic acid and protein synthesis . This inhibition is primarily due to the compound’s ability to compete with purines, which are essential components of bacterial strains . Additionally, this compound exhibits binding interactions with various proteins, influencing their function and stability.
Cellular Effects
This compound exerts notable effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives, including this compound, have demonstrated antiproliferative activity against cancer cell lines such as MCF7 breast cancer cells . This activity is attributed to the compound’s ability to modulate cell signaling pathways and alter gene expression, leading to inhibited cell growth and proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, this compound binds to specific enzymes, inhibiting their activity and disrupting essential biochemical pathways . This inhibition can lead to altered cellular functions and metabolic processes, contributing to the compound’s overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its biological activity over extended periods . Degradation products may form under certain conditions, potentially influencing the compound’s efficacy and safety. Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activity . At elevated doses, this compound may also exhibit toxic or adverse effects, including potential damage to normal tissues and organs. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological activity without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may contribute to its overall biological activity . These metabolic pathways can influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall efficacy and safety.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s interaction with specific biomolecules and pathways, contributing to its overall biological activity.
Properties
IUPAC Name |
N-cyclopropyl-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-4-9-8(3-1)12-10(13-9)11-7-5-6-7/h1-4,7H,5-6H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCXDCXTVKIIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


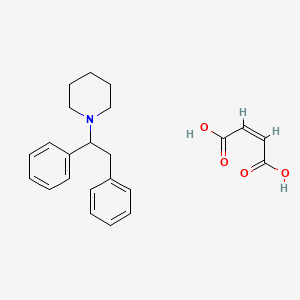
![6-bromoimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B1644962.png)
![(1R,5R)-5-Phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B1644965.png)
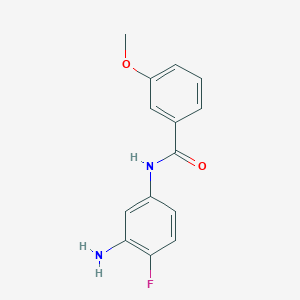
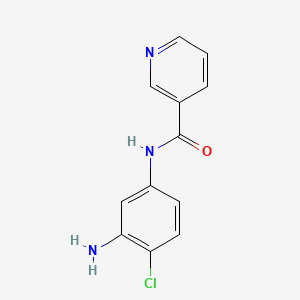
![4-Methyl-3-[(methylsulfonyl)amino]benzoic acid](/img/structure/B1644977.png)
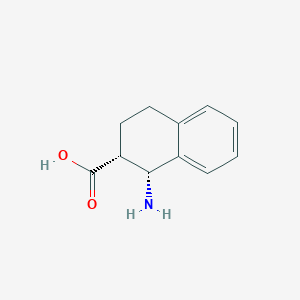
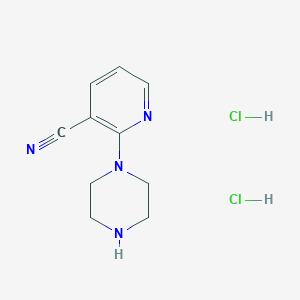

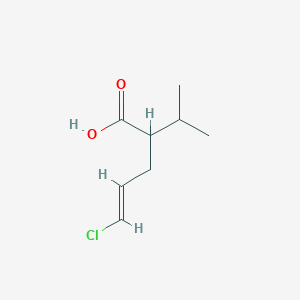
![2,3-Dimethyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole](/img/structure/B1645011.png)
